3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Background and Significance of 3,4-Dimethoxy-N-((5-((2-((6-Methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-Oxadiazol-2-yl)methyl)benzamide
The design of this compound leverages three key structural motifs:
- Benzamide Core : Substituted benzamides are renowned for their role as enzyme inhibitors and receptor modulators. The 3,4-dimethoxy configuration enhances electronic delocalization and hydrophobic interactions, improving binding affinity to biological targets.
- 1,3,4-Oxadiazole Ring : This heterocycle contributes to metabolic stability and π-π stacking interactions. Recent studies demonstrate that oxadiazole derivatives exhibit potent antitumor activity, with IC~50~ values as low as 0.78 µM against FAK.
- Benzothiazole Moiety : The 6-methylbenzo[d]thiazol-2-yl group is associated with selective cytotoxicity against cancer cells. For instance, benzothiazole hydrazones show IC~50~ values of 2.41 µM against cervical cancer (Hela) cells.
Structural Hybridization Rationale :
The strategic fusion of these components aims to synergize their individual pharmacological advantages. Molecular docking analyses of analogous compounds reveal that the oxadiazole-thioether linkage facilitates hydrogen bonding with FAK’s ATP-binding pocket, while the benzothiazole moiety engages in hydrophobic interactions with adjacent residues. Such interactions are critical for disrupting cancer cell proliferation and migration.
Table 1: Key Structural Components and Their Pharmacological Roles
Scope and Objectives of the Research
This investigation aims to:
- Elucidate Synthetic Pathways : Develop a reproducible method for synthesizing the target compound, leveraging established protocols for oxadiazole and benzothiazole derivatization.
- Characterize Physicochemical Properties : Determine solubility, lipophilicity (LogP), and spectral profiles (UV, IR, NMR) to correlate structure with bioavailability.
- Evaluate Anticancer Potential : Screen the compound against diverse cancer cell lines (e.g., HepG2, HCT-116) using MTT assays, with comparative analysis against reference agents like doxorubicin.
- Conduct Computational Studies : Perform molecular docking to predict interactions with FAK and apoptosis-related proteins, validating hypotheses derived from structural analogs.
Hypothesized Mechanism :
The compound is projected to inhibit FAK, a tyrosine kinase overexpressed in metastatic cancers, by competing with ATP at its binding site. Concurrently, the benzothiazole component may induce oxidative stress, triggering caspase-3-mediated apoptosis.
Table 2: Proposed Biological Targets and Assay Models
| Target | Assay Model | Expected Outcome (IC~50~) |
|---|---|---|
| FAK kinase | Enzymatic inhibition assay | < 1.0 µM |
| Hela cells (cervical) | MTT proliferation assay | 2.0–5.0 µM |
| HT-29 cells (colorectal) | ROS generation assay | 1.5–3.0 µM |
Properties
IUPAC Name |
3,4-dimethoxy-N-[[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S2/c1-12-4-6-14-17(8-12)34-21(24-14)25-18(28)11-33-22-27-26-19(32-22)10-23-20(29)13-5-7-15(30-2)16(9-13)31-3/h4-9H,10-11H2,1-3H3,(H,23,29)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDWROPYOJFUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule with potential biological activities. It incorporates several pharmacologically relevant moieties, including thiazole and oxadiazole rings, which are known for their diverse biological effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure
The molecular formula of the compound is , and its structure includes:
- Benzamide backbone
- Dimethoxy groups
- Thiazole and oxadiazole functionalities
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzothiazole core by reacting 2-amino thiophenol with appropriate aldehydes.
- Introduction of the methyl group at the 6-position of the benzothiazole ring via electrophilic substitution.
- Formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives.
Anticancer Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to the target molecule have shown IC50 values in the range of to against various cancer cell lines, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 1 | Jurkat (anti-Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A431 (anti-A431) | 1.98 ± 1.22 |
The mechanism by which these compounds exert their anticancer effects often involves:
- Inhibition of Bcl-2 : This protein is crucial for cell survival; thus, its inhibition leads to increased apoptosis in cancer cells .
- Hydrophobic Interactions : Studies using molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their efficacy .
Other Biological Activities
In addition to anticancer properties, compounds with similar structures have been reported to exhibit:
- Antibacterial and Antifungal Activities : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .
| Activity Type | Example Compound | Effectiveness |
|---|---|---|
| Antibacterial | Thiazole Derivatives | Effective against Gram(+) and Gram(-) |
| Antifungal | Dithiocarbamate Derivatives | Significant activity against yeast |
Case Studies
A notable case study involved the evaluation of a thiazole derivative's ability to sensitize HepG2 cells to sorafenib, a common chemotherapy drug. The combination treatment showed a significant reduction in IC50 values compared to treatment with sorafenib alone .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives, including those similar to 3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, in exhibiting anticancer properties. For instance, compounds with similar thiazole structures have shown selective cytotoxicity against various cancer cell lines. A notable study demonstrated that specific thiazole derivatives exhibited IC50 values indicating significant anticancer activity against human lung adenocarcinoma cells (A549), suggesting that such compounds could serve as lead structures for further drug development .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the thiazole ring have demonstrated effectiveness against a range of bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance. The incorporation of methoxy and other substituents in the benzamide structure may enhance the activity against resistant strains .
Anticonvulsant Activity
The anticonvulsant potential of thiazole-based compounds has been explored extensively. Studies have shown that certain thiazole derivatives can effectively reduce seizure activity in animal models, suggesting their utility in treating epilepsy and related disorders. The structure–activity relationship (SAR) analysis indicates that modifications to the thiazole ring can significantly impact anticonvulsant efficacy .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. Thiazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases .
Case Studies
Several case studies illustrate the applications of thiazole-containing compounds:
- Anticancer Case Study : A study on a series of thiazole derivatives revealed that specific substitutions led to enhanced activity against glioblastoma cells with IC50 values significantly lower than standard chemotherapeutics .
- Anticonvulsant Case Study : In a model evaluating the efficacy of different thiazole analogues, one compound demonstrated a median effective dose significantly lower than existing anticonvulsants, indicating its potential as a new therapeutic agent .
- Antimicrobial Case Study : Research conducted on a library of thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibiotics .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional distinctions between the target compound and selected analogues:
Key Observations
Core Heterocycle Variations: The target compound’s 1,3,4-oxadiazole ring differs from the 1,3,4-thiadiazole in analogues . Oxadiazoles are less electron-rich due to oxygen vs. Thiadiazole-containing compounds (e.g., ) often exhibit stronger acetylcholinesterase or pesticidal activity, possibly due to sulfur’s polarizability and hydrogen-bonding capacity.
Substituent Effects :
- The 3,4-dimethoxy groups on the target’s benzamide may enhance lipophilicity compared to single methoxy groups in , influencing pharmacokinetic properties like absorption and blood-brain barrier penetration.
- 6-Methylbenzo[d]thiazole in the target compound contrasts with the 5,6-methylenedioxybenzothiazole in . Methyl groups can sterically hinder interactions, while methylenedioxy groups improve metabolic stability.
Linker Modifications: The thioether bridge in the target compound vs. piperazine/piperidine linkers in impacts flexibility and solubility. Piperidine derivatives in showed potent acetylcholinesterase inhibition, suggesting nitrogenous linkers may optimize enzyme binding.
Biological Activity Trends :
- Thiadiazole derivatives (e.g., ) are frequently associated with pesticidal and enzyme-inhibitory activities, whereas oxadiazoles (target compound) are often explored for anticancer or antimicrobial applications.
- The absence of explicit activity data for the target compound highlights the need for further pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
